![molecular formula C9H12ClN3O3 B2441601 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride CAS No. 1207724-13-7](/img/structure/B2441601.png)
6-Morpholinopyrimidine-4-carboxylic acid hydrochloride
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Overview
Description
6-Morpholinopyrimidine-4-carboxylic acid hydrochloride, also known as MPHC, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied due to its potential applications in scientific research, particularly in the field of drug discovery. MPHC has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
- Piperidine Derivatives : 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride belongs to the piperidine family. Piperidines are crucial building blocks for constructing pharmaceuticals. Their derivatives appear in over twenty classes of drugs and alkaloids . Researchers explore the synthesis of substituted piperidines using this compound as a substrate.
- Suzuki–Miyaura Coupling : Researchers employ 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in transition metal-catalyzed carbon–carbon bond formation reactions. For example, it could serve as a substrate in Suzuki–Miyaura cross-coupling reactions, which are mild and functional group-tolerant .
Medicinal Chemistry and Drug Design
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
Related compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that sm cross-coupling reactions, in which related compounds are involved, play a significant role in the synthesis of various organic compounds .
Result of Action
Some morpholinopyrimidine derivatives have shown anti-inflammatory activity in macrophage cells stimulated by lps .
properties
IUPAC Name |
6-morpholin-4-ylpyrimidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12;/h5-6H,1-4H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXLWSNCKTUBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyrimidine-4-carboxylic acid hydrochloride |
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